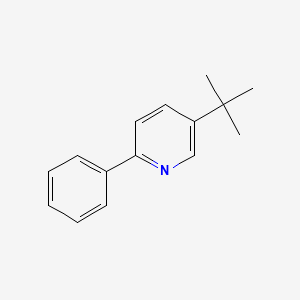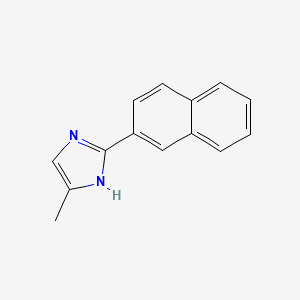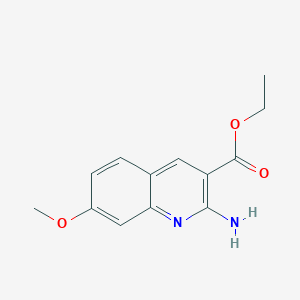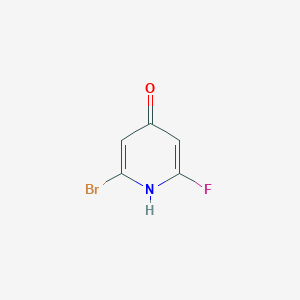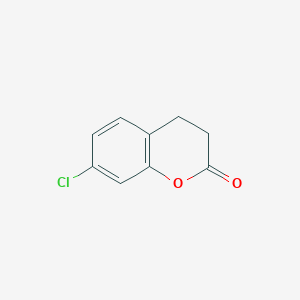
7-Chlorochroman-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorochroman-2-one is a heterocyclic compound that belongs to the chromanone family It is characterized by a chroman-2-one core structure with a chlorine atom substituted at the 7th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorochroman-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-chloro-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base can yield this compound. Another method involves the use of visible-light photoredox catalysis, where the reaction of coumarin-3-carboxylic acids with N-(acyloxy)phthalimide under visible light leads to the formation of chroman-2-one derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chlorochroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2-one derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted chroman-2-one derivatives, which can exhibit different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, 7-Chlorochroman-2-one is being explored as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and antioxidants.
Mécanisme D'action
The mechanism of action of 7-Chlorochroman-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target. In antimicrobial applications, it may disrupt bacterial cell walls or inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Chroman-4-one: Similar in structure but lacks the chlorine substitution at the 7th position.
Chroman-2-one: The parent compound without any substitutions.
7-Methoxychroman-2-one: Similar structure with a methoxy group instead of chlorine at the 7th position.
Uniqueness: 7-Chlorochroman-2-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its potency and selectivity in various applications .
Propriétés
Formule moléculaire |
C9H7ClO2 |
|---|---|
Poids moléculaire |
182.60 g/mol |
Nom IUPAC |
7-chloro-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H7ClO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1,3,5H,2,4H2 |
Clé InChI |
YFERPPYKQJUHBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)OC2=C1C=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)
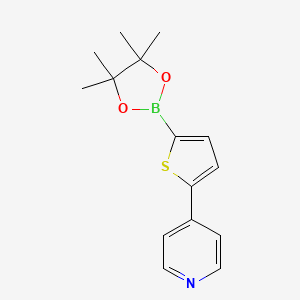
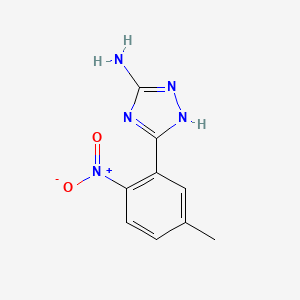
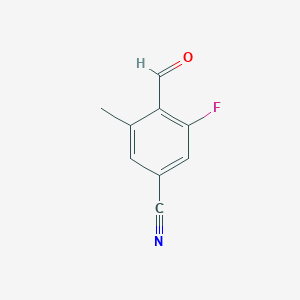
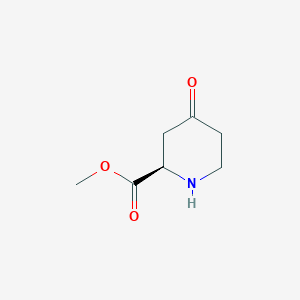
![7-Methoxypyrazolo[1,5-A]pyridine](/img/structure/B13671244.png)

